molecular formula C15H24 B1253104 (+)-alpha-Santalene

(+)-alpha-Santalene

Cat. No. B1253104
M. Wt: 204.35 g/mol
InChI Key: KWFJIXPIFLVMPM-PEGGXJLSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04000050

Procedure details

10 grams (0.046 moles) of π-bromotricyclene having the structure: ##STR61## prepared according to the process of Corey et al., J. Am. Chem. Soc. 79, 5773 (1957) in 500 ml of absolute diethyl ether is added to 70 g (2.9 moles) of magnesium in 100 ml of ether during 7 hours. The mixture is heated at reflux for an additional 1.5 hours. The Grignard reagent is filtered through a glass-wood plug into γ,γ -dimethylallyl mesitoate (12.8 g., 0.055 mole, b.p. 95°-100° (0.1 mm.)) in 50 ml of ether. The time required for the addition was 2 hours. The excess magnesium is rinsed with 100 ml of ether and the washing is also added to the ester. The mixture is allowed to stand at room temperature for 96 hours. At the end of this time, a fine white percipitate appears in considerable quantity. To the ether solution is added with stirring a saturated ammonium chloride solution, and stirring is continued until both aqueous and ether layers are clear. The ether solution is washed with 10% sodium hydroxide, water and dried over sodium sulfate. The crude oil (12 g) after evaporation of ether is dissolved in pentane and chromatographed on alumina. The product is eluted with pentane and distilled to give two fractions: no. 1, 1.29 g., b.p. 56°-130° (15-20 mm.), N25D 1.4496; no. 2 2.81 g, b.p. 130°-140° (15-20 mm), n25D 1.4820. The residue from the distillation which solidified is largely bi-π-tricyclyl. Fraction 2 is redistilled, dissolved in pentane and chromatographed on alumina. The eluate is distilled and yields 1.7 g of oil, b.p. 116°-120° (8 ± 2 mm.), n25D 1.4822; infrared absorption at 1670, 858 and 840 cm,- 1 ; alpha26D + 18.4° , +17.2° (pure liquid).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
γ,γ -dimethylallyl mesitoate
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
2
Quantity
2.81 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
oil

Identifiers

REACTION_CXSMILES
[Mg].[C:2]1([CH3:18])[CH:7]=[C:6](C)[CH:5]=[C:4]([CH3:9])[C:3]=1[C:10](OCC=C(C)C)=O>C(OCC)C>[CH3:7][C:2]([CH3:18])=[CH:3][CH2:4][CH2:5][C:4]1([CH3:9])[C:3]2([CH3:10])[CH:2]3[CH2:18][CH:5]1[CH2:6][CH:7]23

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
γ,γ -dimethylallyl mesitoate
Quantity
12.8 g
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)C(=O)OCC=C(C)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
2
Quantity
2.81 g
Type
reactant
Smiles
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
[Mg]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring a saturated ammonium chloride solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
##STR61## prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
The time required for the addition
WASH
Type
WASH
Details
The excess magnesium is rinsed with 100 ml of ether
ADDITION
Type
ADDITION
Details
the washing is also added to the ester
WAIT
Type
WAIT
Details
to stand at room temperature for 96 hours
Duration
96 h
ADDITION
Type
ADDITION
Details
To the ether solution is added
STIRRING
Type
STIRRING
Details
stirring
WASH
Type
WASH
Details
The ether solution is washed with 10% sodium hydroxide, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude oil (12 g) after evaporation of ether
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in pentane
CUSTOM
Type
CUSTOM
Details
chromatographed on alumina
WASH
Type
WASH
Details
The product is eluted with pentane
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to give two fractions
DISTILLATION
Type
DISTILLATION
Details
The residue from the distillation which
DISTILLATION
Type
DISTILLATION
Details
Fraction 2 is redistilled
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in pentane
CUSTOM
Type
CUSTOM
Details
chromatographed on alumina
DISTILLATION
Type
DISTILLATION
Details
The eluate is distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
oil
Type
product
Smiles
CC(=CCCC1(C2CC3C1(C3C2)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04000050

Procedure details

10 grams (0.046 moles) of π-bromotricyclene having the structure: ##STR61## prepared according to the process of Corey et al., J. Am. Chem. Soc. 79, 5773 (1957) in 500 ml of absolute diethyl ether is added to 70 g (2.9 moles) of magnesium in 100 ml of ether during 7 hours. The mixture is heated at reflux for an additional 1.5 hours. The Grignard reagent is filtered through a glass-wood plug into γ,γ -dimethylallyl mesitoate (12.8 g., 0.055 mole, b.p. 95°-100° (0.1 mm.)) in 50 ml of ether. The time required for the addition was 2 hours. The excess magnesium is rinsed with 100 ml of ether and the washing is also added to the ester. The mixture is allowed to stand at room temperature for 96 hours. At the end of this time, a fine white percipitate appears in considerable quantity. To the ether solution is added with stirring a saturated ammonium chloride solution, and stirring is continued until both aqueous and ether layers are clear. The ether solution is washed with 10% sodium hydroxide, water and dried over sodium sulfate. The crude oil (12 g) after evaporation of ether is dissolved in pentane and chromatographed on alumina. The product is eluted with pentane and distilled to give two fractions: no. 1, 1.29 g., b.p. 56°-130° (15-20 mm.), N25D 1.4496; no. 2 2.81 g, b.p. 130°-140° (15-20 mm), n25D 1.4820. The residue from the distillation which solidified is largely bi-π-tricyclyl. Fraction 2 is redistilled, dissolved in pentane and chromatographed on alumina. The eluate is distilled and yields 1.7 g of oil, b.p. 116°-120° (8 ± 2 mm.), n25D 1.4822; infrared absorption at 1670, 858 and 840 cm,- 1 ; alpha26D + 18.4° , +17.2° (pure liquid).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
γ,γ -dimethylallyl mesitoate
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
2
Quantity
2.81 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
oil

Identifiers

REACTION_CXSMILES
[Mg].[C:2]1([CH3:18])[CH:7]=[C:6](C)[CH:5]=[C:4]([CH3:9])[C:3]=1[C:10](OCC=C(C)C)=O>C(OCC)C>[CH3:7][C:2]([CH3:18])=[CH:3][CH2:4][CH2:5][C:4]1([CH3:9])[C:3]2([CH3:10])[CH:2]3[CH2:18][CH:5]1[CH2:6][CH:7]23

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
γ,γ -dimethylallyl mesitoate
Quantity
12.8 g
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)C(=O)OCC=C(C)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
2
Quantity
2.81 g
Type
reactant
Smiles
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
[Mg]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring a saturated ammonium chloride solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
##STR61## prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
The time required for the addition
WASH
Type
WASH
Details
The excess magnesium is rinsed with 100 ml of ether
ADDITION
Type
ADDITION
Details
the washing is also added to the ester
WAIT
Type
WAIT
Details
to stand at room temperature for 96 hours
Duration
96 h
ADDITION
Type
ADDITION
Details
To the ether solution is added
STIRRING
Type
STIRRING
Details
stirring
WASH
Type
WASH
Details
The ether solution is washed with 10% sodium hydroxide, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude oil (12 g) after evaporation of ether
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in pentane
CUSTOM
Type
CUSTOM
Details
chromatographed on alumina
WASH
Type
WASH
Details
The product is eluted with pentane
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to give two fractions
DISTILLATION
Type
DISTILLATION
Details
The residue from the distillation which
DISTILLATION
Type
DISTILLATION
Details
Fraction 2 is redistilled
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in pentane
CUSTOM
Type
CUSTOM
Details
chromatographed on alumina
DISTILLATION
Type
DISTILLATION
Details
The eluate is distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
oil
Type
product
Smiles
CC(=CCCC1(C2CC3C1(C3C2)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.